ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C11H11ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the benzene ring, along with an ethyl ester and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Ethyl 2-[(2-chloro-5-aminobenzoyl)amino]acetate
Substitution: Ethyl 2-[(2-substituted-5-nitrobenzoyl)amino]acetate
Hydrolysis: 2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid
Scientific Research Applications
Ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]acetate
- Ethyl 2-[(2-bromo-5-nitrobenzoyl)amino]acetate
- Ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzoate
These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of chloro and nitro groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5/c1-2-19-10(15)6-13-11(16)8-5-7(14(17)18)3-4-9(8)12/h3-5H,2,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWIAGSWTQADPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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